molecular formula C10H9BrN2O2 B8639488 Isopropyl 5-bromo-3-cyanopicolinate

Isopropyl 5-bromo-3-cyanopicolinate

Cat. No.: B8639488
M. Wt: 269.09 g/mol
InChI Key: STZHLHUHWXMUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-bromo-3-cyanopicolinate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a cyano group at the 3rd position, and an isopropyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-bromo-3-cyanopicolinate typically involves the following steps:

    Bromination: The starting material, pyridine-2-carboxylic acid, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyanation: The brominated intermediate is then subjected to cyanation using a cyanating agent like copper(I) cyanide (CuCN) to introduce the cyano group at the 3rd position.

    Esterification: The final step involves esterification of the carboxylic acid group at the 2nd position with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-bromo-3-cyanopicolinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: 5-Bromo-3-aminopyridine-2-carboxylic acid isopropyl ester.

    Hydrolysis: 5-Bromo-3-cyano-pyridine-2-carboxylic acid.

Scientific Research Applications

Isopropyl 5-bromo-3-cyanopicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to modify biological molecules for research purposes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 5-bromo-3-cyanopicolinate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-2-carboxylic acid
  • 3-Cyano-5-bromopyridine
  • 2-Isopropyl ester of pyridine-3-carboxylic acid

Uniqueness

Isopropyl 5-bromo-3-cyanopicolinate is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

propan-2-yl 5-bromo-3-cyanopyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-6(2)15-10(14)9-7(4-12)3-8(11)5-13-9/h3,5-6H,1-2H3

InChI Key

STZHLHUHWXMUTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-pyridine-2,3-dicarboxylic acid 2-isopropyl ester (630 mg, 2.187 mmol) in pyridine (8 ml) at 0° C. was added methane sulfonyl chloride (0.34 ml, 4.37 mmol, 2 equiv.) and the reaction mixture was stirred for 1 hour at 25° C. Then NH3 gas was purged in to reaction mixture at 0° C. and stirred at 25° C. for 30 minutes. The excess NH3 was evaporated off in vacuo. The reaction mixture was cooled to 0° C., a fresh lot of methane sulfonyl chloride (1.35 ml, 17.49 mmol, 8 equiv.) was added drop wise to the mixture and stirring was continued at 25° C. for another 16 hours. The reaction mixture was quenched with saturated aqueous NaHCO3 solution (20 ml) and extracted with EtOAc (2×40 ml). The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to dryness. The resulting crude material was purified by column chromatography over normal silica gel (10% EtOAc in hexane) to give 5-bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester (320 mg, 54%) as yellow oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two

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